![molecular formula C14H19FN2O2 B7562770 N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide](/img/structure/B7562770.png)
N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide, also known as F13714, is a chemical compound that has gained interest in the scientific community due to its potential as a therapeutic agent. F13714 belongs to the class of compounds known as positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4 PAMs).
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide has been studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction. It has been shown to enhance the activity of mGluR4, which plays a role in regulating the release of dopamine in the brain. This modulation of dopamine release has been suggested as a potential mechanism for the therapeutic effects of this compound.
Mecanismo De Acción
N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide acts as a positive allosteric modulator of mGluR4. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This results in an increase in the release of dopamine in the brain, which has been suggested as a potential mechanism for the therapeutic effects of this compound.
Biochemical and physiological effects:
Studies have shown that this compound enhances the activity of mGluR4 in the brain, leading to an increase in the release of dopamine. This increase in dopamine release has been associated with improvements in motor function in animal models of Parkinson's disease. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting a potential therapeutic application in addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide is its specificity for mGluR4, which allows for targeted modulation of dopamine release in the brain. However, this compound has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic applications.
Direcciones Futuras
Future research on N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide could focus on optimizing its pharmacokinetic properties to improve its effectiveness as a therapeutic agent. Additionally, further studies are needed to elucidate the specific mechanisms by which this compound modulates dopamine release in the brain. Finally, this compound could be studied in combination with other therapeutic agents to determine its potential as an adjunct treatment for neurological disorders such as Parkinson's disease and addiction.
In conclusion, this compound is a chemical compound that has gained interest in the scientific community due to its potential as a therapeutic agent. It acts as a positive allosteric modulator of mGluR4, leading to an increase in the release of dopamine in the brain. This compound has been studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease and addiction. Further research is needed to optimize its pharmacokinetic properties and elucidate its specific mechanisms of action.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide involves the reaction of 2-fluoroaniline with 2-methylmorpholine to form N-(2-fluorophenyl)-2-methylmorpholine. This intermediate is then reacted with 3-bromopropionyl chloride to form this compound.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-3-(2-methylmorpholin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-11-10-17(8-9-19-11)7-6-14(18)16-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIAPSRSGIQGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.